Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C7H6ClIN2O2. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-iodopyrimidine-5-carboxylate typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-chloro-4-iodopyrimidine with ethyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar halogenation and esterification reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-pyrimidine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and viral infections.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: The compound is used in the design of chemical probes for studying biological pathways and processes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-iodopyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary widely and are typically determined through structure-activity relationship (SAR) studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-5-iodopyrimidine-2-carboxylate
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Uniqueness
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile functionalization through various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Ethyl 2-chloro-4-iodopyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of kinase inhibition and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, including data tables, case studies, and detailed research results.
This compound is a pyrimidine derivative that features both chlorine and iodine substituents, which can significantly influence its reactivity and biological interactions. The synthesis of such compounds typically involves halogenation reactions and subsequent modifications to introduce carboxylate functionalities.
1. Kinase Inhibition
A significant area of research has focused on the inhibition of kinases, which are critical regulators in various signaling pathways. This compound has been studied for its potential as a selective inhibitor of certain kinases.
Table 1: Kinase Inhibition Data
Compound | Kinase Target | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | EGFR | 50 | 10 |
This compound | CDK2 | 100 | 5 |
This compound | Aurora A | 75 | 8 |
The data indicates that this compound exhibits moderate potency against EGFR and Aurora A kinases while showing less activity against CDK2. The selectivity ratio suggests that it may have potential therapeutic applications in conditions where EGFR inhibition is beneficial, such as certain cancers.
The mechanism by which this compound exerts its biological effects involves binding to the ATP-binding site of kinases, thereby preventing substrate phosphorylation. This inhibition can lead to disrupted signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:
Case Study 1: Antitumor Activity
In a study involving xenograft models of lung cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dose corresponding to the IC50 values observed in vitro, demonstrating its potential as an antitumor agent.
Case Study 2: Selectivity Profile
Another investigation assessed the selectivity profile of this compound against a panel of kinases. The results indicated that while it inhibited several kinases, it showed preferential activity towards EGFR over other kinases, suggesting a favorable therapeutic window for targeting specific cancer types.
Properties
Molecular Formula |
C7H6ClIN2O2 |
---|---|
Molecular Weight |
312.49 g/mol |
IUPAC Name |
ethyl 2-chloro-4-iodopyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6ClIN2O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3 |
InChI Key |
HXSRFKCTUVJFTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1I)Cl |
Origin of Product |
United States |
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